4-(2-Cyclobutyloxazol-5-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-(2-Cyclobutyloxazol-5-yl)benzene-1-sulfonyl chloride is an organic compound characterized by the presence of a benzene ring substituted with a sulfonyl chloride group and a cyclobutyloxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclobutyloxazol-5-yl)benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The cyclobutyloxazole moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclobutylamine and a carboxylic acid derivative.
Attachment to Benzene Ring: The oxazole ring is then attached to a benzene ring through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling method.
Introduction of the Sulfonyl Chloride Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclobutyloxazol-5-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The benzene ring can undergo further functionalization through coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or thiols.
Functionalized Benzene Derivatives: Formed through coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(2-Cyclobutyloxazol-5-yl)benzene-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized compounds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The sulfonyl chloride group can be modified to create sulfonamide derivatives, which are known for their biological activity, including antibacterial and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Cyclobutyloxazol-5-yl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is exploited in various synthetic applications to create new chemical entities with desired properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of the cyclobutyloxazole moiety.
4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of the cyclobutyloxazole moiety.
4-Nitrobenzenesulfonyl chloride: Contains a nitro group instead of the cyclobutyloxazole moiety.
Uniqueness
The uniqueness of 4-(2-Cyclobutyloxazol-5-yl)benzene-1-sulfonyl chloride lies in the presence of the cyclobutyloxazole moiety, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides
Properties
IUPAC Name |
4-(2-cyclobutyl-1,3-oxazol-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c14-19(16,17)11-6-4-9(5-7-11)12-8-15-13(18-12)10-2-1-3-10/h4-8,10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPOIFIUGMSLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(O2)C3=CC=C(C=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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